molecular formula C22H27N3O5S B10982915 methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10982915
M. Wt: 445.5 g/mol
InChI Key: PLPPEFLUPSGMLP-UHFFFAOYSA-N
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Description

METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups, including an indole, thiazole, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final steps involve the esterification and acylation reactions to introduce the methoxyethyl and isobutyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE include other indole-thiazole derivatives and esters with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the potential for diverse reactivity and applications. The presence of the indole and thiazole rings, along with the ester and acyl groups, provides a unique platform for chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 2-[[2-[1-(2-methoxyethyl)indol-4-yl]oxyacetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H27N3O5S/c1-14(2)12-18-20(21(27)29-4)24-22(31-18)23-19(26)13-30-17-7-5-6-16-15(17)8-9-25(16)10-11-28-3/h5-9,14H,10-13H2,1-4H3,(H,23,24,26)

InChI Key

PLPPEFLUPSGMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3CCOC)C(=O)OC

Origin of Product

United States

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